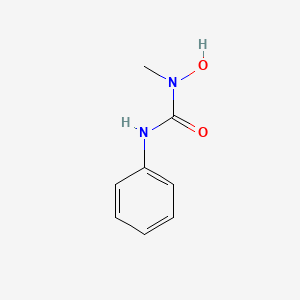

1-Hydroxy-1-methyl-3-phenylurea

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-hydroxy-1-methyl-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(12)8(11)9-7-5-3-2-4-6-7/h2-6,12H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFAHNFQLHAIAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)NC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181309 | |

| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26817-00-5 | |

| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026817005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N-hydroxy-N-methyl-N'-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 26817-00-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within N Hydroxyurea Derivatives and Substituted Urea Chemistry

1-Hydroxy-1-methyl-3-phenylurea belongs to the broad class of organic compounds known as ureas, which are characterized by a carbonyl group flanked by two nitrogen atoms. wikipedia.org Specifically, it is classified as a substituted urea (B33335), meaning that one or more of the hydrogen atoms on the nitrogen atoms have been replaced by other functional groups. In this case, the substitutions include a methyl group, a hydroxyl group, and a phenyl group.

The presence of the hydroxyl group on one of the nitrogen atoms places this compound within the family of N-hydroxyurea derivatives. N-hydroxyurea itself is a well-known compound with applications in medicine. nih.govnih.gov Researchers have synthesized numerous derivatives of N-hydroxyurea to explore their biological activities and structure-activity relationships. nih.govnih.gov These derivatives often exhibit a range of biological effects, and the specific substitutions on the urea backbone play a crucial role in determining their properties and potential applications. nih.gov

Substituted ureas, in general, are a significant class of compounds in medicinal chemistry and materials science. nih.govrsc.org The ability of the urea functional group to form stable hydrogen bonds makes it a key feature in the design of molecules that can interact with biological targets like proteins and enzymes. nih.govnih.gov The synthesis of substituted ureas can be achieved through various methods, with one common approach involving the reaction of an isocyanate with an amine. wikipedia.orgnih.gov

Interactive Data Table: Classification of this compound

| Classification | Description | Key Functional Groups |

| Urea | An organic compound with the formula (R₂N)₂CO. wikipedia.org | Carbonyl (C=O), Amine (N) |

| Substituted Urea | A urea derivative where one or more hydrogen atoms on the nitrogen are replaced by other groups. wikipedia.orgrsc.org | Phenyl group, Methyl group, Hydroxyl group |

| N-Hydroxyurea Derivative | A class of compounds containing the N-hydroxyurea moiety (-NH-CO-N(OH)-). nih.govgoogle.comgoogle.com | Hydroxyl group attached to a urea nitrogen |

Historical Perspectives on the Research and Development of Urea Analogues in Biological Sciences

Established Synthetic Routes for 1-Hydroxy-1-methyl-3-phenylurea

The most conventional and widely employed method for synthesizing this compound involves the reaction of phenylisocyanate with N-methylhydroxylamine. This approach is favored for its directness and relatively high yields under optimized conditions.

Mechanistic Analysis of Phenylisocyanate and N-Methylhydroxylamine Reaction Pathways

The reaction between phenylisocyanate and N-methylhydroxylamine proceeds through a nucleophilic addition mechanism. The nitrogen atom of N-methylhydroxylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group in phenylisocyanate. wikipedia.orgresearchgate.net This initial attack results in the formation of a transient zwitterionic intermediate.

Subsequently, a proton transfer occurs, typically from the hydroxylamine (B1172632) nitrogen to the oxygen atom of the former carbonyl group, leading to the stable this compound product. The planarity of the phenyl isocyanate molecule and the near-linear N=C=O linkage contribute to the accessibility of the carbonyl carbon for nucleophilic attack. wikipedia.org The reaction is generally considered to be concerted, with the new N-H and C-O bonds forming in a coordinated fashion through an asymmetric transition state. researchgate.net

Exploration of Alternative Synthetic Strategies

While the reaction of phenylisocyanate with N-methylhydroxylamine is the standard, research into alternative synthetic routes is ongoing, driven by the desire for improved efficiency, safety, and sustainability.

Development of Novel Precursors and Reagents for Urea Backbone Formation

Alternative methods for forming the urea backbone often involve avoiding the direct use of isocyanates due to their toxicity. One such approach involves the use of carbamate (B1207046) precursors. For instance, a substituted amine can be reacted with a chloroformate to form a carbamate, which can then be reacted with another amine to form the final urea. mdpi.com Specifically, N-hydroxyureas can be synthesized by treating amines with 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate, followed by hydrogenation to remove the benzyl (B1604629) protecting group. researchgate.net

Another strategy involves the reaction of an aniline (B41778) derivative with urea itself, often in the presence of an acid catalyst, though this can sometimes lead to the formation of symmetric diaryl ureas as a significant byproduct. orgsyn.orgiglobaljournal.com The reaction of aniline hydrochloride with potassium cyanate in an aqueous solution is another established method for producing phenylurea. prepchem.com

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of ureas to reduce environmental impact. A key focus is the replacement of hazardous reagents and solvents. One promising green approach is the synthesis of urea derivatives from amines and carbon dioxide, which can proceed in the absence of catalysts and organic solvents. rsc.org This method often involves the formation of an ammonium carbamate intermediate followed by dehydration. rsc.org

Furthermore, the development of green urea synthesis powered by renewable energy is a significant area of research. rsc.orgureaknowhow.comresearchgate.net This involves using green ammonia (B1221849), produced via electrolysis powered by renewables, and captured carbon dioxide. rsc.orgureaknowhow.com While these large-scale industrial processes are primarily focused on the production of urea for agriculture, the underlying principles of using greener feedstocks and reducing energy consumption are applicable to the synthesis of specialized urea derivatives. rsc.orgnih.gov The use of electrocatalysis is also being explored to drive urea synthesis in a more sustainable manner. nih.gov

Advanced Purification and Methodological Characterization in Synthetic Research

Following the synthesis, rigorous purification and characterization are essential to ensure the identity and purity of this compound.

The crude product is typically purified by recrystallization from a suitable solvent, such as ethanol (B145695) or a mixture of solvents like benzene (B151609) and n-hexane. google.com This process removes unreacted starting materials and byproducts. Column chromatography is another powerful purification technique that can be employed to isolate the desired compound with high purity. nih.gov

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) provides detailed information about the molecular structure, including the number and types of protons and carbon atoms.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H, O-H, and C=O stretching vibrations.

Mass Spectrometry (MS) determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its identity.

X-ray crystallography can be used to determine the precise three-dimensional structure of the molecule in its crystalline state. nih.gov

These analytical methods are indispensable for the unambiguous characterization of the synthesized this compound.

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phenylisocyanate |

| N-methylhydroxylamine |

| Toluene |

| Dioxane |

| Tetrahydrofuran |

| Pyridine (B92270) |

| Triethylamine |

| Carbanilide |

| Carbamate |

| Chloroformate |

| 1-(4-nitrophenol)-N-(O-benzylhydroxy)carbamate |

| Aniline |

| Urea |

| Aniline hydrochloride |

| Potassium cyanate |

| Carbon dioxide |

| Ammonium carbamate |

| Ammonia |

| Ethanol |

| Benzene |

| n-hexane |

Biological Activities and Molecular Mechanisms of Action

Enzymatic Inhibition Potentials of 1-Hydroxy-1-methyl-3-phenylurea

The structural features of this compound, particularly the N-hydroxy urea (B33335) moiety, suggest a potential for this compound to act as an enzyme inhibitor. This is supported by studies on other N-hydroxy urea derivatives which have been identified as potent inhibitors of various enzymes.

Identification and Validation of Specific Enzyme Targets

Direct experimental evidence identifying and validating specific enzyme targets for this compound is not currently available in scientific literature. However, a series of N-hydroxy urea compounds have been investigated as inhibitors of flap endonuclease-1 (FEN1), a crucial enzyme in the DNA base excision repair pathway. nih.gov These compounds have demonstrated significant potential in sensitizing cancer cells to DNA damaging agents. nih.gov Given the structural similarity, FEN1 presents a plausible, yet unconfirmed, target for this compound. Further screening and validation studies would be necessary to confirm this.

Biochemical Characterization of Inhibitory Effects on Enzyme Kinetics and Allosteric Modulation

Without confirmed enzyme targets, the biochemical characterization of the inhibitory effects of this compound remains speculative. For related N-hydroxy urea inhibitors of FEN1, studies have detailed their potent inhibitory activity, with some compounds exhibiting low nanomolar efficacy. nih.gov The characterization of such inhibitors typically involves determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and their impact on the enzyme's kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). Allosteric modulation, where the inhibitor binds to a site other than the active site to alter enzyme activity, would also be a key area of investigation.

Structural Basis of Enzyme-Inhibitor Interactions through Biophysical Techniques

Understanding the structural basis of how an inhibitor interacts with its target enzyme is fundamental for rational drug design and optimization. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are pivotal in elucidating these interactions at an atomic level. nih.gov For instance, the crystal structure of a related compound, 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, reveals details about its molecular geometry and hydrogen bonding patterns, which are crucial for its interactions within a biological system. nih.gov In the case of this compound, such biophysical studies would be essential to determine its binding pose within the active site of a target enzyme and to identify the key amino acid residues involved in the interaction.

Herbicidal Activity and Phyto-Physiological Effects

Phenylurea compounds are a well-established class of herbicides. researchgate.netnih.gov Their primary mode of action is the inhibition of photosynthesis. researchgate.netnih.gov

Elucidation of Mechanisms as an Auxinic Herbicide

While many phenylurea herbicides act by inhibiting photosystem II, there is no specific information in the available literature to suggest that this compound functions as an auxinic herbicide. Auxinic herbicides mimic the plant hormone auxin, leading to uncontrolled and disorganized growth and ultimately plant death. The typical chemical structures of auxinic herbicides are quite distinct from that of this compound.

Interaction with Plant Biosynthesis Pathways, including Acetolactate Synthase (ALS) Inhibition

The primary herbicidal action of many phenylurea compounds is the inhibition of photosynthesis by blocking the electron transport chain at photosystem II. nih.gov Additionally, some herbicides target the biosynthesis of essential amino acids. One of the key enzymes in this pathway is acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). nih.govucanr.edu This enzyme is crucial for the synthesis of branched-chain amino acids (valine, leucine, and isoleucine). ucanr.edunih.gov Inhibition of ALS leads to a deficiency in these amino acids, which in turn halts cell division and plant growth. ucanr.edu While other classes of herbicides, such as sulfonylureas and imidazolinones, are well-known ALS inhibitors, some phenylurea derivatives have also been shown to target this enzyme. nih.gov However, there is no direct evidence to confirm that this compound specifically inhibits ALS.

Impact on Plant Growth Regulation, Cellular Processes, and Developmental Stages

There is currently no scientific literature available that specifically investigates the impact of this compound on plant growth regulation, cellular processes, or developmental stages. The broader class of phenylurea compounds is well-known for its herbicidal activity, which functions by inhibiting photosynthesis. However, without specific studies on this compound, it is not possible to ascertain its effects on plants.

Comprehensive Biological Activity Profiling and Screening

Comprehensive biological activity profiling and screening data for this compound are not available in the current body of scientific research. The following sections reflect the absence of information on this specific compound in various biological signaling pathways and efficacy studies.

Scientific investigations into the effects of this compound on diverse biological signaling pathways such as angiogenesis, apoptosis, cell cycle regulation, metabolism, or neuronal signaling have not been reported. While other phenylurea derivatives have been studied for their roles in these pathways, no such data exists for this compound.

The cellular and subcellular targets of this compound, along with its associated molecular pathways, have not yet been identified. Research on other phenylurea compounds has revealed a variety of targets, but this information cannot be directly extrapolated to this compound without specific experimental evidence.

Due to the lack of any reported biological activity studies for this compound, a comparative analysis of its in vitro and in vivo efficacy is not possible at this time.

Structure Activity Relationship Sar Studies of 1 Hydroxy 1 Methyl 3 Phenylurea and Its Analogues

Elucidation of Critical Structural Determinants for Biological Activity and Selectivity

The biological activity of phenylurea compounds is intricately linked to their molecular architecture. The core structure, consisting of a phenyl ring connected to a urea (B33335) moiety, serves as the fundamental scaffold for interaction with biological targets. Research has identified several key structural determinants that are crucial for the activity and selectivity of these compounds.

The phenyl ring itself is a critical component, often essential for the initial binding to target proteins. nih.gov The nature and position of substituents on this ring can dramatically influence the compound's pharmacological profile. For instance, in a series of phenyl urea derivatives designed as IDO1 inhibitors, the presence of the phenyl ring was found to be vital for inhibitory activity, as its replacement with a cyclohexyl or n-hexyl group led to a complete loss of inhibition. nih.gov

Rational Design and Synthesis of 1-Hydroxy-1-methyl-3-phenylurea Derivatives

The rational design of derivatives of this compound involves systematic modifications of its core structure to optimize its biological activity. This process is guided by the understanding of the SAR of the parent compound and its analogues.

Systematic Modifications on the Phenyl Ring and their Pharmacological Implications

Modifications to the phenyl ring are a common strategy to enhance the pharmacological properties of phenylurea derivatives. The introduction of various substituents can alter the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for its target.

For example, studies on phenyl urea derivatives as IDO1 inhibitors have shown that substitutions at the para-position of the phenyl ring are generally favorable for activity. nih.gov Specifically, the introduction of electron-withdrawing groups at this position led to a significant increase in potency. nih.gov In contrast, substitutions at the ortho or meta positions with groups such as methyl, chloro, cyano, or methoxy (B1213986) resulted in a loss of inhibitory activity. nih.gov

In the context of cytokinin-like activity, N-phenylurea derivatives with different heterocyclic moieties attached to the N'-position have been synthesized and tested. researchgate.net The nature of the heterocyclic ring was found to be a key determinant of the compound's activity. researchgate.net

Table 1: Impact of Phenyl Ring Substitution on IDO1 Inhibitory Activity

| Compound/Modification | Substitution Position | Substituent | Relative Activity |

| Unsubstituted Phenyl Urea | - | - | Baseline |

| p-substituted derivatives | para | Electron-withdrawing groups | More potent than unsubstituted |

| o-substituted derivatives | ortho | CH₃, Cl, CN, OCH₃ | Loss of activity |

| m-substituted derivatives | meta | CH₃, Cl, CN, OCH₃ | Loss of activity |

This table is a generalized representation based on findings from studies on phenyl urea derivatives as IDO1 inhibitors. nih.gov

Conformational and Electronic Effects of Substitutions on the Urea Backbone and Nitrogen Atoms

The conformation and electronic properties of the urea backbone are critical for the biological activity of phenylurea compounds. The relative orientation of the substituents on the nitrogen atoms and the planarity of the urea group can influence the molecule's ability to fit into a binding pocket and form key interactions.

Substitutions on the nitrogen atoms can have profound effects. For instance, replacing a hydrogen atom with a larger group can introduce steric hindrance and alter the electronic distribution within the urea moiety. As mentioned earlier, the integrity of the proximal NH group in some phenyl urea derivatives is essential for their inhibitory activity. nih.gov

Influence of Hydroxyl and Methyl Group Positioning and Chemical Modifications on Bioactivity

The hydroxyl and methyl groups on the N1 atom of this compound are key features that can significantly influence its bioactivity. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with the active site of a target enzyme or receptor.

In related N-hydroxyurea compounds, the hydroxyl group is often a key pharmacophoric element. For example, in a series of 1-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, the hydroxyl group was part of the core structure that exhibited norepinephrine (B1679862) potentiating activity. nih.gov The positioning of the hydroxyl and methyl groups relative to each other and to the rest of the molecule will dictate the steric and electronic environment around the N1 atom, which in turn will affect the compound's biological properties.

Chemical modifications of these groups, such as esterification or etherification of the hydroxyl group, or replacement of the methyl group with other alkyl chains, would be expected to have a significant impact on the compound's activity, solubility, and metabolic stability.

Comparative Analysis with Other Substituted Phenylureas and N-Hydroxyurea Classes

To better understand the potential applications of this compound, it is useful to compare it with other classes of substituted phenylureas and N-hydroxyureas.

Substituted phenylureas are a broad class of compounds with diverse biological activities. Many are used as herbicides, where they act by inhibiting photosynthesis. researchgate.netresearchgate.net These compounds typically have different substitution patterns on the phenyl ring and the urea nitrogens compared to this compound. researchgate.net Other phenylureas have been investigated for their cytokinin-like activity in plants. researchgate.net

The N-hydroxyurea class of compounds includes the well-known drug hydroxyurea (B1673989), which is used in the treatment of various diseases, including essential thrombocythemia and sickle cell anemia. researchgate.netnih.govnih.govamhsr.org Comparative studies have evaluated the efficacy and safety of hydroxyurea against other drugs like anagrelide (B1667380) and ruxolitinib. researchgate.netnih.govnih.gov Derivatives of N-hydroxyurea have also been explored as inhibitors of enzymes like flap endonuclease-1 (FEN-1) for potential anticancer applications. nih.gov

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.

QSAR studies have been successfully applied to both phenylurea and N-hydroxyurea derivatives. For instance, a QSAR model was developed for a series of N-hydroxy urea derivatives as FEN-1 inhibitors, which successfully correlated the physicochemical properties of the compounds with their inhibitory activity. nih.gov The best model achieved a high correlation coefficient (R² = 0.806), indicating its predictive power. nih.gov

Similarly, Multivariate Image Analysis applied to QSAR (MIA-QSAR) has been used to model the herbicidal activity of phenylureas. researchgate.net This approach yielded a predictive model that could explain a high degree of the variance in the observed biological data (r²pred = 0.833). researchgate.net Such models are invaluable tools in the rational design of new compounds, as they can help to prioritize which derivatives to synthesize and test, thus saving time and resources.

Computational Chemistry and Molecular Modeling Studies

Conformational Analysis and Advanced Molecular Dynamics Simulations

The three-dimensional arrangement of a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. For 1-Hydroxy-1-methyl-3-phenylurea, understanding its conformational landscape is the first step in predicting its interactions with biological targets.

Conformational analysis of urea (B33335) derivatives, such as phenylurea and 1,3-diphenylurea (B7728601), has been explored using a combination of spectroscopic techniques and quantum chemical computations. rsc.org These studies reveal that the urea functionality exhibits a degree of conformational restriction due to the delocalization of non-bonded electrons on the nitrogen atoms into the adjacent carbonyl group. nih.gov For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov The introduction of substituents on the nitrogen atoms, as in this compound, influences these preferences. It is likely that the molecule adopts conformations that minimize steric hindrance while allowing for favorable intramolecular interactions, such as hydrogen bonding between the hydroxyl group and the urea carbonyl or the phenyl ring.

Advanced molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational behavior of this compound in different environments, such as in aqueous solution or within a lipid bilayer, mimicking biological membranes. youtube.comnih.govnih.gov These simulations track the movements of atoms over time, offering insights into the flexibility of the molecule, the stability of different conformers, and the transitions between them. youtube.com For instance, MD simulations could reveal how the phenyl ring and the methyl and hydroxyl groups orient themselves relative to the urea backbone and how these orientations fluctuate under physiological conditions.

Table 1: Representative Conformational Data for Related Phenylurea Derivatives

| Compound | Method | Key Findings |

| Phenylurea | UV and IR ion-dip spectroscopy, Quantum chemical computation | Two conformers assigned (cis and trans amide configurations) stabilized by intramolecular hydrogen bonding. rsc.org |

| 1,3-Diphenylurea | UV and IR ion-dip spectroscopy, Quantum chemical computation | Folded trans-cis and extended trans-trans conformers were populated; the highly folded cis-cis structure was not detected. rsc.org |

| N,N'-Diphenyl-N,N'-diethylurea | X-ray crystallography | Nonplanar distortion of amide groups with specific C-N bond lengths. nih.gov |

This table presents data for analogous compounds to illustrate the types of findings from conformational analysis.

Ligand-Target Docking Studies for Investigating Enzyme Inhibition Mechanisms

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. mdpi.comnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. For this compound, docking studies can be employed to investigate its potential as an enzyme inhibitor.

Urea and its derivatives are known to inhibit various enzymes, with urease being a prominent example. nih.govnih.gov Docking studies of urea and thiourea (B124793) derivatives against urease have shown that these molecules can bind to the active site of the enzyme, often interacting with key amino acid residues and metal ions. nih.gov For this compound, docking simulations could be performed against a range of enzymes to predict its binding affinity and pose. The hydroxyl and methyl groups, along with the phenyl ring, provide additional points of interaction that can influence binding specificity and strength.

The results of docking studies are typically presented as a binding energy or a docking score, which estimates the binding affinity. mdpi.com A lower binding energy generally indicates a more stable protein-ligand complex. Furthermore, the visualization of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for understanding the inhibition mechanism.

Table 2: Illustrative Docking Study Results for Urea Derivatives as Enzyme Inhibitors

| Compound Class | Target Enzyme | Key Findings from Docking |

| Urea Derivatives | Enoyl-(acyl-carrier-protein) reductase (ENR) | Exhibited good docking scores, with interactions at the active site comparable to the reference ligand. mdpi.com |

| Thiourea and Urea Derivatives | Urease | Docking confirmed binding interactions of the ligands with the active site of the enzyme. nih.gov |

| Halo-Substituted Ester/Amide Derivatives | Jack Bean Urease | Docking results justified good binding energies, showing the best conformations of the inhibitors in the active binding sites. nih.gov |

This table provides examples of docking studies on related urea derivatives to demonstrate the application of this computational method.

Quantum Chemical Calculations of Reactivity, Electronic Structure, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of a molecule. rsc.orgnih.gov For this compound, these calculations can predict a variety of important chemical characteristics.

The electronic properties, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), are fundamental to understanding the molecule's reactivity. nih.gov The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive. The MEP map can identify the electron-rich and electron-poor regions of the molecule, which are the likely sites for electrophilic and nucleophilic attack, respectively.

Quantum chemical calculations can also be used to predict spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. nih.gov By comparing the calculated spectra with experimental data, the accuracy of the computational model can be validated, and the assignment of spectral features can be confirmed. Furthermore, these calculations can be used to investigate reaction mechanisms, such as the decomposition pathways of the molecule. For instance, studies on urea have explored its decomposition into isocyanic acid and ammonia (B1221849). researchgate.net

Table 3: Representative Data from Quantum Chemical Calculations of Urea Derivatives

| Property | Method | Finding for Related Compounds |

| Conformational Energy | DFT (B3LYP), G3(MP2)RAD, G3B3 | Calculated potential energy profiles for cis/trans conformational processes and tautomerizations in hydroxyurea-derived radicals. rsc.org |

| Bond Dissociation Energy (BDE) | DFT | Calculated to compare stabilities and reactivities of different free radicals of hydroxyurea (B1673989) analogues. rsc.org |

| Reaction Mechanism | B3LYP density functional | Investigated reaction mechanisms for urea hydrolysis by urease. nih.gov |

| Decomposition Pathway | G2M level with BSSE correction | The most favorable decomposition pathway for an isolated urea molecule leads to HNCO and NH3. researchgate.net |

This table illustrates the types of data that can be obtained from quantum chemical calculations, using examples from studies on related urea compounds.

In Silico Prediction of Absorption, Distribution, and Metabolism (ADMET) Properties

The assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of drug discovery and development. nih.gov In silico ADMET prediction models offer a rapid and cost-effective way to evaluate these properties for a large number of compounds in the early stages of research. nih.govcsmres.co.uk

For this compound, various ADMET properties can be predicted using a range of computational models. These models are often based on quantitative structure-activity relationships (QSAR) or machine learning algorithms trained on large datasets of experimental data.

Key predicted ADMET properties include:

Absorption: Parameters such as intestinal absorption, oral bioavailability, and Caco-2 cell permeability can be estimated. ekb.eg

Distribution: Predictions can be made for plasma protein binding, blood-brain barrier penetration, and the volume of distribution. ekb.eg

Metabolism: In silico tools can predict the sites of metabolism by cytochrome P450 enzymes and identify potential metabolites. csmres.co.uk

Excretion: Properties related to renal clearance can be estimated.

Toxicity: A wide range of toxicological endpoints can be predicted, including mutagenicity, carcinogenicity, hepatotoxicity, and cardiotoxicity. nih.gov

These predictions are valuable for identifying potential liabilities of a compound early in the development process, allowing for modifications to improve its ADMET profile.

Table 4: Commonly Predicted In Silico ADMET Properties and Their Significance

| ADMET Property Category | Predicted Parameter | Significance |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Oral Bioavailability | The fraction of an orally administered dose that reaches systemic circulation. ekb.eg | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross into the central nervous system. ekb.eg |

| Plasma Protein Binding (PPB) | Affects the free concentration of the drug available to exert its effect. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential drug-drug interactions. csmres.co.uk |

| Sites of Metabolism | Identifies which parts of the molecule are likely to be chemically modified by metabolic enzymes. | |

| Excretion | Renal Organic Cation Transporter (OCT2) Substrate | Indicates potential for renal excretion. |

| Toxicity | AMES Mutagenicity | Predicts the potential of the compound to cause DNA mutations. nih.gov |

| Hepatotoxicity | Predicts the potential for liver damage. |

This table provides a general overview of the types of ADMET properties that can be predicted in silico for small molecules.

Advanced Research Methodologies and Analytical Techniques

High-Resolution Spectroscopic and Spectrometric Characterization in Research (e.g., NMR, Mass Spectrometry)

The precise structural identification and characterization of 1-Hydroxy-1-methyl-3-phenylurea are fundamental to all research. High-resolution techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.

NMR spectroscopy provides detailed information about the atomic arrangement within the molecule. While specific NMR data for this compound is not widely published, the principles of NMR analysis are crucial for confirming its structure by identifying the chemical environment of each proton and carbon atom. nih.govunivr.it

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound with high accuracy. massbank.eu In positive ion mode, this compound (C9H11BrN2O2, exact mass: 258.0004) is typically detected as the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 259.0077. massbank.eu Tandem mass spectrometry (MS/MS) further fragments this ion to produce a characteristic pattern, which is used for unambiguous identification and structural elucidation. massbank.eunih.gov

Table 1: Mass Spectrometric Data for this compound (Metobromuron)

| Parameter | Value | Technique | Source |

|---|---|---|---|

| Chemical Formula | C9H11BrN2O2 | - | massbank.eu |

| Exact Mass | 258.0004 u | - | massbank.eu |

| Precursor Ion (m/z) | 259.0077 | LC-ESI-QTOF (Positive Ion Mode) | massbank.eu |

| Precursor Type | [M+H]+ | LC-ESI-QTOF | massbank.eu |

Advanced Chromatographic Separation and Analysis Techniques for Complex Biological and Environmental Matrices

Detecting and quantifying this compound in complex samples such as soil, water, and biological tissues requires powerful separation techniques. chromatographyonline.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, often coupled with mass spectrometry for enhanced sensitivity and selectivity. cdc.govresearchgate.net

For environmental water analysis, methods involving solid-phase extraction (SPE) to pre-concentrate the sample are common. nih.govnih.gov Techniques like liquid chromatography-electrospray mass spectrometry (LC-ES-MS) can achieve detection limits in the nanogram-per-liter (ng/L) range, making them suitable for monitoring trace levels in river and ground water. nih.govnih.govnih.gov The choice of extraction sorbent and mobile phase composition is critical for optimizing recovery and detection. nih.gov

In biological matrices, such as plasma or urine, sample preparation is crucial to remove interfering substances. cdc.gov Methods may include liquid-liquid extraction or more advanced techniques like matrix solid-phase dispersion. researchgate.net The subsequent analysis by LC-MS/MS allows for the identification not only of the parent compound but also its metabolites, such as Normetobromuron, bromophenylurea, and bromoacetanilide. nih.gov

Table 2: Chromatographic Methods for this compound (Metobromuron) Analysis

| Technique | Matrix | Sample Preparation | Detection Limit | Source |

|---|---|---|---|---|

| LC-DAD, LC-ESI-MS, LC-ESI-MS-MS | Human Plasma & Urine | Not specified | Not specified | nih.gov |

| HPLC with UV or ES-MS | River Water | Online sorptive preconcentration (PDMS) | 10 ng/L (with ES-MS) | nih.gov |

| LC with ES-MS | Drinking, Ground, River Water | Solid-Phase Extraction (Carbograph 4) | 3-75 ng/L (depending on matrix) | nih.gov |

| GC-MS | Soil/Sediment | Ultrasonic Extraction | Not specified | psu.edu |

Application of High-Throughput Biological Assays for Mechanistic Studies and Compound Screening

High-throughput screening (HTS) methodologies are vital for discovering and characterizing the biological activity of compounds like this compound. phenospex.com As a phenylurea herbicide, its primary mechanism of action is the inhibition of photosynthetic electron transport at photosystem II (PSII). apvma.gov.auherts.ac.uk

HTS assays for herbicides often involve monitoring plant health and growth parameters automatically. phenospex.com These systems can rapidly screen large numbers of compounds or different concentrations to determine efficacy. Parameters such as plant color, growth rate, and chlorophyll (B73375) fluorescence can be measured non-destructively using automated imaging systems, providing objective and high-quality data to assess the compound's activity. phenospex.com Such assays are crucial for understanding the speed of action and the spectrum of weeds it can control. phenospex.com While the specific application of HTS to this compound is not extensively detailed in public literature, the methodologies are standard for this class of herbicides. nih.gov

Utilization of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) to Elucidate Biological Responses

Omics technologies provide a global view of the molecular changes within an organism in response to a chemical stressor. nih.govnih.gov These approaches, including transcriptomics, proteomics, and metabolomics, are increasingly used to understand the detailed mechanisms of action and off-target effects of herbicides. unipd.itscienceopen.com

Transcriptomics analyzes the complete set of RNA transcripts, revealing which genes are up- or down-regulated in response to the compound. This can highlight the specific pathways being affected. nih.gov

Proteomics studies the entire protein complement of a cell or organism. It can identify changes in the abundance of key proteins, such as the D1 protein in photosystem II, which is the target for phenylurea herbicides, or other proteins involved in stress response pathways. mdpi.com

Metabolomics profiles the full range of small-molecule metabolites. nih.gov In plants exposed to a PSII inhibitor, one would expect to see significant changes in the metabolites related to photosynthesis and carbon fixation. nih.gov For this compound, metabolomic analysis in mammals has helped identify metabolites like bromoaniline, which is linked to its secondary effects. apvma.gov.au

The integration of these omics datasets offers a powerful, systems-level understanding of the biological response to this compound, moving beyond the primary mechanism of action to uncover broader physiological impacts. unipd.itmdpi.com

Future Research Directions and Translational Potential

Identification of Unexplored Biological Activities and Novel Therapeutic Opportunities

The urea (B33335) scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net Future research should focus on comprehensively screening 1-Hydroxy-1-methyl-3-phenylurea and its analogues to identify novel biological activities. Phenylurea derivatives have shown promise as anticancer agents, often by targeting protein kinases. nih.govnih.govfrontiersin.org Furthermore, related compounds have been investigated for antimicrobial properties, with some demonstrating significant growth inhibition against multidrug-resistant bacteria like Acinetobacter baumannii. nih.govnih.gov

Exploratory screening could unveil activities in other domains. For instance, various urea derivatives have been studied as tyrosinase inhibitors, which is relevant for applications in cosmetics and agriculture to control pigmentation. nih.gov Given that amino acid hydroxyurea (B1673989) derivatives have been explored for their effects on histone deacetylases (HDACs) in cancer models, this presents another avenue for investigation. nih.gov A broad-based screening approach against diverse enzyme families and cellular pathways could uncover unexpected therapeutic opportunities for this compound.

Optimization of Synthetic Routes for Industrial Scalability and Enhanced Sustainability

The industrial-scale production of urea derivatives faces challenges related to the use of hazardous reagents and the generation of waste. nih.gov Traditional synthesis often involves toxic intermediates like phosgene (B1210022) or isocyanates. nih.gov Future research must prioritize the development of safer, more sustainable, and scalable synthetic routes.

Key areas for optimization include:

Green Chemistry Approaches: Utilizing carbon dioxide (CO₂) as a C1 building block offers a more environmentally friendly alternative to phosgene for creating the urea linkage. rsc.orgorganic-chemistry.org Research into catalyst-free and solvent-free reactions of amines with CO₂ shows promise for milder and more sustainable production. rsc.org

Continuous-Flow Technology: Continuous-flow reactors can improve safety, efficiency, and scalability. researchgate.net This technology allows for the controlled, in-line generation and immediate use of unstable intermediates, minimizing handling risks. Real-time monitoring with techniques like FT-IR can enable precise process optimization. researchgate.net

Safer Reagents: Investigating phosgene substitutes such as N,N'-Carbonyldiimidazole (CDI) or S,S-dimethyl dithiocarbonate (DMDTC) can significantly reduce the hazards associated with synthesis. nih.govorganic-chemistry.org

Recent discoveries have even shown that urea can form spontaneously on aqueous surfaces from ammonia (B1221849) and carbon dioxide without catalysts or high energy input, a finding that could inspire entirely new, low-energy synthesis paradigms. ethz.ch

Development of Highly Selective and Potent Analogues with Improved Efficacy Profiles

Once a biological activity is identified, the next step is to improve the compound's potency, selectivity, and drug-like properties through medicinal chemistry. This involves extensive Structure-Activity Relationship (SAR) studies, where systematic modifications are made to the parent molecule, this compound, to understand how structural changes affect biological function.

For example, in the development of phenyl-urea-based inhibitors for Penicillin-Binding Protein 4 (PBP4) in S. aureus, researchers synthesized a set of analogues to identify compounds with enhanced binding and more potent activity. nih.gov A similar approach for this compound would involve modifying its phenyl ring, the methyl group, and the hydroxy group to probe interactions with the biological target. Computational methods, such as molecular docking, can guide the rational design of these new analogues, predicting how they will bind to a target protein and helping to prioritize which compounds to synthesize. nih.govnih.gov

The table below illustrates a hypothetical SAR study for a series of phenylurea analogues, demonstrating how modifications can impact biological activity.

Strategies for Environmental Remediation and Mitigation of Urea Derivative Contamination

The widespread use of urea and its derivatives, particularly as herbicides and fertilizers in agriculture, has led to environmental contamination. researchgate.netusda.gov Phenylurea herbicides and their metabolites can be environmental hazards. researchgate.net Therefore, a crucial area of future research is the development of effective strategies for their remediation.

Current and future strategies include:

Bioremediation: Utilizing microorganisms that can degrade phenylurea compounds is a promising and environmentally friendly approach. Research has identified bacterial strains capable of initiating the breakdown of these herbicides through processes like N-demethylation. researchgate.net

Advanced Oxidation Processes (AOPs): For water purification, AOPs that generate highly reactive hydroxyl radicals can effectively break down persistent organic pollutants like urea. researchgate.net This has been explored for removing urea from high-purity water systems in industries like semiconductor manufacturing. researchgate.net

Phytoremediation: Developing transgenic plants that can absorb and metabolize urea-based contaminants from soil and water offers an in-situ remediation technique. For example, transgenic soybeans expressing a bacterial N-demethylase gene have shown the ability to efficiently remove a phenylurea herbicide from their environment. researchgate.net

Understanding the environmental fate and potential toxicity of this compound itself would be a prerequisite for its broader application, ensuring that its use does not pose an undue risk to ecosystems. researchgate.net

Interdisciplinary Approaches and Collaborative Research Initiatives for Comprehensive Understanding

Addressing the multifaceted challenges and opportunities associated with this compound requires a departure from siloed research. A comprehensive understanding can only be achieved through interdisciplinary collaboration.

Such initiatives would involve:

Chemists and Chemical Engineers: To design and optimize sustainable synthesis routes. researchgate.netorganic-chemistry.org

Biologists and Pharmacologists: To screen for biological activity, elucidate mechanisms of action, and conduct preclinical evaluations. nih.govnih.gov

Computational Scientists: To perform molecular modeling and in silico screening to guide drug design and predict properties. nih.gov

Environmental Scientists: To assess the environmental impact, biodegradability, and develop remediation strategies. researchgate.netresearchgate.net

Collaborative platforms that bring these experts together are essential for translating a promising molecule from a laboratory curiosity into a viable therapeutic agent or a useful chemical product, while responsibly managing its entire lifecycle. The increasing interest in urea-based compounds in both academic and industrial research underscores the importance of such integrated approaches for future discoveries. frontiersin.org

常见问题

Q. What are the standard synthetic routes for 1-Hydroxy-1-methyl-3-phenylurea, and what reaction conditions optimize yield?

The compound can be synthesized via nucleophilic addition of substituted anilines to methyl isocyanate derivatives under mild aqueous conditions, avoiding organic co-solvents. Key steps include:

- Reagent selection : Use methyl isocyanate and hydroxy-substituted aniline derivatives.

- Catalysts : Employ Lewis acids (e.g., ZnCl₂) to enhance reaction rates.

- Temperature control : Maintain 25–40°C to prevent side reactions.

Yield optimization involves pH adjustment (neutral to slightly basic) and stoichiometric excess of methyl isocyanate (1.2:1 molar ratio) .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Exposure controls : Use mechanical exhaust systems to minimize inhalation risks .

- Personal protective equipment (PPE) : Wear NIOSH-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .

- Emergency measures : Immediately rinse eyes with water for ≥15 minutes and decontaminate skin using pH-neutral soap .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- ¹H NMR : Identify the hydroxy (-OH) proton as a broad singlet (~5 ppm) and urea NH protons as downfield signals (~8–10 ppm).

- FT-IR : Detect urea carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and hydroxyl (-OH) absorption at ~3200–3500 cm⁻¹.

- Mass spectrometry (MS) : Confirm molecular weight via [M+H]⁺ ion (e.g., m/z 181 for C₈H₁₀N₂O₂). Validate purity using HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictory data in bioactivity studies (e.g., antimicrobial vs. cytotoxic effects)?

- Experimental design : Use dose-response curves across multiple cell lines (e.g., HEK293 for cytotoxicity, E. coli for antimicrobial assays).

- Control groups : Include reference compounds (e.g., ampicillin for antimicrobials, cisplatin for cytotoxicity).

- Statistical analysis : Apply ANOVA with post-hoc tests to distinguish between therapeutic and toxic thresholds. Replicate assays in triplicate to address variability .

Q. What strategies improve regioselectivity in substitution reactions of this compound?

- Directing groups : Introduce electron-withdrawing groups (e.g., -NO₂) to the phenyl ring to steer substitution to the para position.

- Catalytic systems : Use Pd-catalyzed cross-coupling under inert atmospheres for C–N bond formation.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking reagents .

Q. What are best practices for X-ray crystallography structure determination of this compound?

- Crystal growth : Use slow evaporation from ethanol/water mixtures (1:1 v/v) at 4°C.

- Data collection : Employ SHELXL for refinement, focusing on high-resolution (<1.0 Å) datasets to resolve disorder in the hydroxy and urea moieties.

- Validation : Check for R-factor convergence (<5%) and validate hydrogen bonding networks (e.g., N–H···O interactions) using Mercury software .

Q. How to design experiments evaluating enzyme inhibition mechanisms involving this compound?

- Kinetic assays : Use Michaelis-Menten plots to determine inhibition constants (Kᵢ) with varying substrate concentrations.

- Competitive vs. non-competitive inhibition : Perform Lineweaver-Burk analysis.

- Molecular docking : Validate binding modes using AutoDock Vina with crystal structures of target enzymes (e.g., urease or acetylcholinesterase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。